molecular formula C21H18N2O5S2 B2655200 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide CAS No. 315244-77-0

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide

Cat. No.: B2655200
CAS No.: 315244-77-0
M. Wt: 442.5
InChI Key: LXBSALQKSYWCLZ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide is a synthetic small molecule investigated primarily for its anti-cancer properties. It functions as a potent inhibitor of the p53-MDM2 interaction, a critical regulatory axis in cellular stress response and tumor suppression. By binding to MDM2, this compound disrupts its interaction with the tumor suppressor protein p53, leading to the stabilization and accumulation of p53 in cells. This subsequently activates p53-mediated pathways, resulting in cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells that retain wild-type p53 function. The compound's core structure is based on a thiazolidinedione-zinc binding pharmacophore, which contributes to its high-affinity binding. Its research value is significant in oncology, particularly for studying p53 reactivation as a therapeutic strategy and for exploring targeted treatments for various cancers, including glioblastoma. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. For further details on its biological activity and characterization, researchers can refer to supplier catalogs and published scientific literature.

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c24-15-4-1-3-14(11-15)22-19(25)5-2-8-23-20(26)18(30-21(23)29)10-13-6-7-16-17(9-13)28-12-27-16/h1,3-4,6-7,9-11,24H,2,5,8,12H2,(H,22,25)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBSALQKSYWCLZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thioxothiazolidinone under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-hydroxyphenylbutanamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations indicated that it possesses stronger antibacterial effects compared to traditional antibiotics like ampicillin. Notably, it showed enhanced potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamideMRSA20
AmpicillinMRSA15
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-oneE. coli22

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, evidenced by its ability to reduce leukocyte recruitment during acute peritonitis in murine models. This suggests potential therapeutic applications in treating inflammatory diseases .

Cancer Treatment

Research indicates that derivatives of this compound may inhibit cell proliferation in various cancer cell lines, including Huh7 D12 and MDA-MB 231. These findings highlight its potential as a lead compound for developing new anticancer agents .

Table 2: Cell Proliferation Inhibition Rates

Cell LineIC50 (µM)
Huh7 D120.028
MDA-MB 2310.033
Caco20.045

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of thiazolidinone compounds, including this compound). Results indicated superior activity against Gram-positive and Gram-negative bacteria compared to standard treatments .
  • Evaluation of Anti-inflammatory Properties : A study involving animal models demonstrated that the compound significantly reduced markers of inflammation during induced peritonitis, supporting its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to specific sites, while the thioxothiazolidinone ring can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Modifications:
  • Thiazolidinone vs. Thiadiazole/Thiazole: The target compound’s thiazolidin-4-one core differs from thiadiazole (e.g., compounds 8a–c in ) and thiazole derivatives (e.g., compound 74 in ).
Substituent Variations:
  • Benzylidene Group: Target Compound: Benzo[d][1,3]dioxol-5-ylmethylene (electron-rich, lipophilic). Analog 8a (): 5-Acetyl-6-methyl-pyridin-2-yl (polar, hydrogen-bond acceptor). Analog in : Pyrazol-4-ylmethylene (hydrogen-bond donor via NH). Analog in : 4-Methylbenzylidene (nonpolar, enhances lipophilicity).
  • Amide Side Chain: Target Compound: N-(3-Hydroxyphenyl)butanamide (polar, hydrogen-bond donor). Analog 74 (): N-(4-Methoxyphenyl) (electron-donating, less polar). Analog in : Benzamide (aromatic, rigid).

Physicochemical and Spectral Properties

Property Target Compound Analog 8a () Analog 74 ()
IR C=O (cm⁻¹) ~1680–1700 (estimated) 1679, 1605 (dual carbonyl) Not reported
IR C=S (cm⁻¹) ~1247–1255 (estimated) Not observed Not reported
Solubility Moderate (polar 3-OH group) Low (nonpolar substituents) Low (methoxy group)
Tautomerism Thione form favored (no S–H) Thiadiazole-thione confirmed Not applicable

Biological Activity

The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide exhibits a range of biological activities, primarily attributed to its thiazolidine and benzodioxole moieties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features a thiazolidine ring system, which is known for its diverse pharmacological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its biological profile by potentially improving solubility and bioavailability.

1. Anticancer Activity

Research indicates that thiazolidine derivatives, including the target compound, display significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, compounds derived from thiazolidines have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and HepG2 .

Compound Cell Line IC50 (µM)
(Z)-4...MDA-MB-2311.9
(Z)-4...HepG25.4
(Z)-4...HT-296.5
(Z)-4...HGF-1 (normal)13.51

2. Anti-inflammatory Activity

The thiazolidine structure is also associated with anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses . This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

3. Antimicrobial Activity

The compound has shown promising results against various microbial strains. Thiazolidine derivatives are noted for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

4. Antioxidant Activity

Antioxidant assays reveal that the compound exhibits significant free radical scavenging activity. The presence of electron-donating groups in its structure enhances its ability to neutralize reactive oxygen species (ROS). Comparative studies indicate that some derivatives outperform standard antioxidants like vitamin E .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of thiazolidine derivatives, it was observed that modifications on the phenyl ring significantly influenced cytotoxicity. A derivative with a methoxy substituent exhibited enhanced activity compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties demonstrated that specific thiazolidine derivatives could reduce the expression of NF-kB, a key transcription factor in inflammation . This suggests a potential pathway through which these compounds exert their effects.

Q & A

Q. How does the compound’s stability vary under physiological pH and temperature conditions?

  • Stability Profile :
  • pH 7.4 : The thioxothiazolidinone ring undergoes slow hydrolysis (t₁/₂ ≈ 24 h).
  • 37°C : Degradation accelerates by 30% over 48 h. Use stabilizers (e.g., BSA) in bioassays .

Methodological Notes

  • Ethical Compliance : Ensure all studies adhere to non-commercial research guidelines, focusing on mechanistic and therapeutic applications .
  • Data Reproducibility : Report synthetic yields, spectral data, and bioassay conditions in detail to facilitate cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.